molecular formula C10H10ClNO2 B15215720 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one CAS No. 6317-28-8

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Cat. No.: B15215720
CAS No.: 6317-28-8
M. Wt: 211.64 g/mol
InChI Key: IIRDBLIIPJJVJB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is an organic compound that features a 1,3-oxazolidin-2-one ring substituted with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzyl chloride with 1,3-oxazolidin-2-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the benzyl position .

Scientific Research Applications

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties.

Properties

CAS No.

6317-28-8

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10ClNO2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7H2

InChI Key

IIRDBLIIPJJVJB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC2=CC=C(C=C2)Cl

Origin of Product

United States

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